3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid
Description
3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound with the molecular formula C14H14N2O4S This compound is known for its unique chemical structure, which includes a picolinic acid moiety and a dimethylsulfamoylphenyl group
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)11-7-5-9-15-13(11)14(17)18/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQFWYNMJXDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-N,N-dimethylsulfamoylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit the activity of zinc finger proteins by binding to zinc ions, thereby disrupting their role in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A pyridine carboxylate metabolite with similar structural features.
2-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Shares the dimethylsulfamoylphenyl group but differs in the boronic acid moiety
Uniqueness
3-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its combined structural features of picolinic acid and dimethylsulfamoylphenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
